molecular formula C27H23ClFN3O2S B2424447 2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115452-81-7

2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one

Cat. No. B2424447
M. Wt: 508.01
InChI Key: JKEKFBUYBUYRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23ClFN3O2S and its molecular weight is 508.01. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activity

Quinazolinone derivatives have shown promise in antimicrobial and antitubercular activities. Studies on fluorinated benzothiazolo imidazole compounds, including similar structures, have demonstrated significant antimicrobial activity, highlighting the potential of quinazolinone scaffolds in developing new antimicrobial agents (Sathe et al., 2011). Additionally, the 2,4-diaminoquinazoline series has been identified as effective inhibitors of Mycobacterium tuberculosis growth, with systematic evaluations revealing key structure-activity relationships critical for potency (Odingo et al., 2014).

AMPA Receptor Antagonism

Research into quinazolin-4-one derivatives has also explored their potential as AMPA receptor antagonists. A series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, including variants with a 2-fluorophenyl ring, were evaluated for their inhibitory effects on AMPA receptors. These studies have helped to understand the structural requirements for AMPA receptor inhibition, identifying potential candidates for neurological disorders treatment (Chenard et al., 2001).

H1-Antihistaminic Activity

Novel quinazolin-4-(3H)-one derivatives have been synthesized for evaluation as H1-antihistaminic agents. The synthesis of these compounds involved reacting quinazolin-4-(3H)-one with various amines, leading to compounds with significant protection against histamine-induced bronchospasm in guinea pigs. This research suggests quinazolinone derivatives as promising candidates for developing new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Antifungal and Antibacterial Agents

The synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety has been undertaken, with some compounds exhibiting good antimicrobial activities. For example, certain derivatives showed superior inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, suggesting their utility in addressing bacterial plant diseases (Yan et al., 2016).

Antitumor Activity

Quinazolinone derivatives have been evaluated for their antitumor activity, with some compounds exhibiting potential against various cancer cell lines. For instance, a synthesized compound demonstrated better antitumor activity than a reference compound in human hepatoma cells SMMC7721 and human melanoma cells A375, indicating the potential of quinazolinone derivatives in cancer therapy (Zhou et al., 2021).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O2S/c28-20-7-4-18(5-8-20)17-35-27-30-24-16-19(25(33)31-14-2-1-3-15-31)6-13-23(24)26(34)32(27)22-11-9-21(29)10-12-22/h4-13,16H,1-3,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEKFBUYBUYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one

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